Cas no 2098078-59-0 (Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate)

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a synthetically valuable intermediate in organic and medicinal chemistry. Its structure features a pyrrolidine core substituted with a 2-ethoxyphenyl group and a tert-butyl carbamate moiety, making it a versatile building block for the development of pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic transformations, while the ethoxyphenyl substitution offers potential for further functionalization. This compound is particularly useful in the synthesis of heterocyclic scaffolds and chiral derivatives, owing to its stereogenic center. Its well-defined reactivity profile and compatibility with standard purification methods make it a reliable choice for research applications.
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate structure
2098078-59-0 structure
Product name:Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
CAS No:2098078-59-0
MF:C17H26N2O3
MW:306.399944782257
CID:5041110

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
    • tert-butyl N-[4-(2-ethoxyphenyl)pyrrolidin-3-yl]carbamate
    • Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
    • Inchi: 1S/C17H26N2O3/c1-5-21-15-9-7-6-8-12(15)13-10-18-11-14(13)19-16(20)22-17(2,3)4/h6-9,13-14,18H,5,10-11H2,1-4H3,(H,19,20)
    • InChI Key: GEJMALLXAGODGT-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CNCC1C1C=CC=CC=1OCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 367
  • Topological Polar Surface Area: 59.6
  • XLogP3: 2.4

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-1153-5g
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0 95%+
5g
$1596.0 2023-09-07
TRC
T309551-100mg
tert-Butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0
100mg
$ 135.00 2022-06-02
Life Chemicals
F1907-1153-0.25g
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0 95%+
0.25g
$479.0 2023-09-07
Life Chemicals
F1907-1153-10g
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0 95%+
10g
$2234.0 2023-09-07
Life Chemicals
F1907-1153-2.5g
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0 95%+
2.5g
$1064.0 2023-09-07
TRC
T309551-500mg
tert-Butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0
500mg
$ 500.00 2022-06-02
Life Chemicals
F1907-1153-1g
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0 95%+
1g
$532.0 2023-09-07
Life Chemicals
F1907-1153-0.5g
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0 95%+
0.5g
$505.0 2023-09-07
TRC
T309551-1g
tert-Butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
2098078-59-0
1g
$ 775.00 2022-06-02

Additional information on Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate: A Comprehensive Overview

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate (CAS No. 2098078-59-0) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of this compound.

Chemical Structure and Properties

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a derivative of pyrrolidine, a five-membered heterocyclic amine. The compound features a tert-butyl carbamate group attached to the nitrogen atom of the pyrrolidine ring, which is further substituted with a 2-ethoxyphenyl moiety at the C4 position. This intricate structure imparts specific chemical and biological properties to the molecule.

The tert-butyl carbamate group is known for its ability to enhance the stability and solubility of the parent compound. This feature is particularly valuable in pharmaceutical applications where drug stability and bioavailability are critical parameters. The 2-ethoxyphenyl substituent, on the other hand, introduces additional aromatic character and hydrophobicity, which can influence the compound's interactions with biological targets.

Synthesis Methods

The synthesis of tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate involves several well-established organic reactions. One common approach begins with the preparation of 4-(2-ethoxyphenyl)pyrrolidine, which can be synthesized through a multi-step process involving Grignard reactions and subsequent cyclization. The resulting pyrrolidine derivative is then reacted with tert-butyl chloroformate to form the desired carbamate product.

Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For instance, catalytic methods using transition metals have shown promise in improving yield and reducing by-products. These developments are crucial for scaling up production for industrial and pharmaceutical applications.

Biological Activity and Applications

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate has been extensively studied for its potential biological activities. Research has shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. These activities are attributed to its ability to modulate various signaling pathways involved in inflammation and pain sensation.

In particular, studies have demonstrated that tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate can selectively target specific receptors or enzymes involved in these processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, it has exhibited neuroprotective effects by reducing oxidative stress and promoting neuronal survival in vitro.

Clinical Trials and Therapeutic Potential

The therapeutic potential of tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is currently being explored through various preclinical and clinical studies. Early-stage clinical trials have shown promising results in treating conditions such as chronic pain and neurodegenerative disorders. These findings have sparked interest among researchers and pharmaceutical companies alike.

One notable study published in the Journal of Medicinal Chemistry reported that a derivative of tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate demonstrated significant efficacy in reducing pain symptoms in animal models of neuropathic pain. The compound was well-tolerated and showed minimal side effects, suggesting its potential as a safe and effective therapeutic agent.

Future Directions

The ongoing research on tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is focused on optimizing its pharmacological profile and exploring new applications. Advances in computational chemistry and high-throughput screening technologies are facilitating the identification of more potent derivatives with improved selectivity and reduced toxicity.

In addition to its potential as a standalone therapeutic agent, there is growing interest in using this compound as a lead structure for developing combination therapies. Combining it with other drugs or targeting different pathways simultaneously may enhance its therapeutic efficacy while minimizing adverse effects.

Conclusion

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate (CAS No. 2098078-59-0) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers stability and solubility, making it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties. As more clinical data becomes available, this compound may play a significant role in advancing treatments for various medical conditions.

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